molecular formula C8H15ClN4O B12228499 2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride

2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride

Cat. No.: B12228499
M. Wt: 218.68 g/mol
InChI Key: HADMQAWLFMVQGW-UHFFFAOYSA-N
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Description

2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring substituted with a methyl group, a propylamino group, and a carboxamide group, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Substitution Reactions: The methyl and propylamino groups are introduced through substitution reactions. For instance, methylation can be achieved using methyl iodide, while the propylamino group can be introduced using propylamine.

    Carboxamide Formation: The carboxamide group is formed by reacting the pyrazole derivative with an appropriate amide-forming reagent, such as carbonyldiimidazole.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Propylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
  • 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride

Uniqueness

2-Methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15ClN4O

Molecular Weight

218.68 g/mol

IUPAC Name

2-methyl-5-(propylamino)pyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C8H14N4O.ClH/c1-3-4-10-7-5-6(8(9)13)12(2)11-7;/h5H,3-4H2,1-2H3,(H2,9,13)(H,10,11);1H

InChI Key

HADMQAWLFMVQGW-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C(=C1)C(=O)N)C.Cl

Origin of Product

United States

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